molecular formula C7H8BrClN2O2 B6322241 5-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1260776-15-5

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B6322241
CAS No.: 1260776-15-5
M. Wt: 267.51 g/mol
InChI Key: GOKHHDKFFMKKIM-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with hydrazinyl and bromine groups, respectively. This compound is typically used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-hydrazinylbenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazinyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and is the basis for its potential use as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and hydrazinyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .

Properties

IUPAC Name

5-bromo-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHHDKFFMKKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-bromobenzoic acid (50.0 g, 231.5 mmol) in conc. HCl (250 mL) at −10° C. was added a solution of sodium nitrite (23.92 g, 347.2 mmol) in water (250 mL), slowly, followed by stirring for 2 h. To this reaction mixture was slowly added a solution of stannous chloride (130.50 g, 225.6 mmol) in conc. HCl (125 mL) with continued stirring at RT for 12 h. The reaction mixture was filtered, the residue washed with the minimum amount of water and vacuum dried to afford the title compound as and ‘off white’ solid 61 g (100%), which was used for next step without further purification. Rf=0.10 (ethyl acetate); 1H NMR (400 MHz, DMSO-d6): δ 11.60-9.60 (brs, 3H), 7.93 (d, J=2.4 Hz, 1H), 7.72 (dd, J=2.4 & 8.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H); ES-MS: m/z 229.1 (M−H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
23.92 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
130.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

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